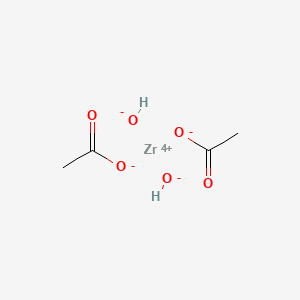
Bis(acetato-O)dihydroxyzirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Bis(acetato-O)dihydroxyzirconium can be synthesized through an esterification reaction involving zirconium hydroxide and acetic acid. The process typically involves dissolving zirconium hydroxide in hydrochloric acid to form a zirconium chloride solution, which is then reacted with acetic acid to produce this compound . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Bis(acetato-O)dihydroxyzirconium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Although it has weak oxidizing or reducing powers, redox reactions can still occur under specific conditions . The compound is slightly soluble or insoluble in water, and its reactions often involve common reagents such as acids, bases, and other zirconium compounds. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bis(acetato-O)dihydroxyzirconium has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of zirconia-based nanomaterials, which have applications as nanocatalysts, nanosensors, and adsorbents . In biology and medicine, zirconia-based materials derived from this compound are used in dentistry and drug delivery systems due to their biocompatibility and interesting biological properties, such as antimicrobial, antioxidant, and anticancer activities . Additionally, the compound is used in various industrial processes, including the production of ceramics and coatings.
Mechanism of Action
The mechanism of action of bis(acetato-O)dihydroxyzirconium involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are primarily due to its ability to form stable complexes with other molecules, which can influence various biochemical processes. The specific molecular targets and pathways involved depend on the application and the biological system .
Comparison with Similar Compounds
Bis(acetato-O)dihydroxyzirconium can be compared to other zirconium-based compounds, such as zirconium(IV) acetate hydroxide and zirconium hydroxynitrate. These compounds share similar chemical properties but differ in their specific applications and reactivity. For example, zirconium(IV) acetate hydroxide is often used in battery and energy storage technologies, while zirconium hydroxynitrate is used in different industrial processes . The uniqueness of this compound lies in its specific combination of acetate and hydroxide groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
14311-93-4 |
|---|---|
Molecular Formula |
C4H8O6Zr |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
zirconium(4+);diacetate;dihydroxide |
InChI |
InChI=1S/2C2H4O2.2H2O.Zr/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H2;/q;;;;+4/p-4 |
InChI Key |
XIKFZVWLIRAFCA-UHFFFAOYSA-J |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[OH-].[OH-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















